2-Methoxy-5-(trifluoromethoxy)benzyl chloride
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Overview
Description
2-Methoxy-5-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C9H8ClF3O2 It is a derivative of benzyl chloride, where the benzene ring is substituted with methoxy and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride typically involves the chlorination of 2-Methoxy-5-(trifluoromethoxy)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H8F3O2+SOCl2→C9H8ClF3O2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form difluoromethoxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include difluoromethoxy derivatives.
Scientific Research Applications
2-Methoxy-5-(trifluoromethoxy)benzyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the development of potential drug candidates.
Material Science: It is used in the synthesis of novel materials with unique properties.
Agricultural Chemistry: It is employed in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing trifluoromethoxy group. This group increases the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. The methoxy group also influences the reactivity by donating electron density through resonance, stabilizing the intermediate formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)benzyl chloride
- 2-Methoxy-5-(difluoromethoxy)benzyl chloride
- 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
Uniqueness
2-Methoxy-5-(trifluoromethoxy)benzyl chloride is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDWTVYFXOMEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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